cis-2,6-Dimethylmorpholine
Overview
Description
cis-2,6-Dimethylmorpholine: is a versatile organic compound with the molecular formula C₆H₁₃NO . It is a colorless to yellowish liquid depending on its purity and is primarily used as an intermediate in the synthesis of pharmaceutical ingredients . The compound is known for its unique structural configuration, where the two methyl groups are positioned on the same side of the morpholine ring, giving it the “cis” configuration .
Mechanism of Action
Target of Action
cis-2,6-Dimethylmorpholine is primarily used as an intermediate in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceutical ingredients
Mode of Action
As a versatile intermediate, it likely interacts with other compounds during the synthesis of pharmaceutical ingredients . The resulting changes would depend on the specific reactions involved in the synthesis process.
Biochemical Pathways
Given its role as an intermediate in pharmaceutical synthesis , the affected pathways would likely depend on the specific pharmaceutical compound being synthesized.
Pharmacokinetics
As an intermediate in pharmaceutical synthesis , its bioavailability would likely be influenced by the properties of the final pharmaceutical product.
Result of Action
This compound has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters . This suggests that it may contribute to the structural properties of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-2,6-Dimethylmorpholine typically involves the cyclization of diisopropanolamine (1,1’-iminobispropan-2-ol) in the presence of sulfuric acid. The reaction is carried out by simultaneously metering diisopropanolamine and sulfuric acid into a reactor, stirring the mixture without cooling to increase the temperature to 85°-170°C. The reaction mixture is then heated at 150°-190°C for 1 to 25 hours while water is distilled off. The resulting mixture is contacted with a sodium hydroxide solution and distilled to obtain a crude product containing this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-strength sulfuric acid and controlled reaction conditions to ensure high yield and purity of the cis-isomer .
Chemical Reactions Analysis
Types of Reactions: cis-2,6-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
cis-2,6-Dimethylmorpholine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,6-Dimethylmorpholine (trans-isomer): The trans-isomer has the methyl groups positioned on opposite sides of the morpholine ring, leading to different chemical and physical properties.
2,2-Dimethylmorpholine: This compound has two methyl groups attached to the same carbon atom in the morpholine ring, resulting in a different structural configuration.
Uniqueness: cis-2,6-Dimethylmorpholine is unique due to its cis-configuration, which imparts distinct steric and electronic properties. This configuration can influence its reactivity and interaction with other molecules, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896844 | |
Record name | (Z)-2,6-Dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-55-8 | |
Record name | cis-2,6-Dimethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6485-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylmorpholine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2,6-Dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2,6-dimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLMORPHOLINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWD860P007 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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